2-bromo-5-nitrobenzene-1,4-dicarboxylic acid
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Overview
Description
2-bromo-5-nitrobenzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C8H4BrNO6 and a molecular weight of 290.02 g/mol . . This compound is characterized by the presence of bromine and nitro groups attached to a benzene ring, along with two carboxylic acid groups. It is a yellow crystalline solid with a melting point of 260-262°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-nitrobenzene-1,4-dicarboxylic acid typically involves the bromination and nitration of terephthalic acid. The process begins with the bromination of terephthalic acid to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position . The reaction conditions for these steps usually involve the use of bromine and nitric acid as reagents, with the reactions being carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-nitrobenzene-1,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid groups can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: Formation of 2-amino-5-bromobenzene-1,4-dicarboxylic acid.
Oxidation: Formation of oxidized derivatives of the carboxylic acid groups.
Scientific Research Applications
2-bromo-5-nitrobenzene-1,4-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-nitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-nitrobenzoic acid: Similar structure but lacks the second carboxylic acid group.
2-bromo-5-nitrobenzene-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
2-chloro-5-nitrobenzene-1,4-dicarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-bromo-5-nitrobenzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups, along with two carboxylic acid groups, makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
152510-47-9 |
---|---|
Molecular Formula |
C8H4BrNO6 |
Molecular Weight |
290 |
Purity |
95 |
Origin of Product |
United States |
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